4-((3-Aminopyrrolidin-1-yl)methyl)benzonitrile hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3-Aminopyrrolidin-1-yl)methyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C12H16ClN3. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of 4-((3-Aminopyrrolidin-1-yl)methyl)benzonitrile hydrochloride typically involves the reaction of 4-cyanobenzyl chloride with 3-aminopyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
4-((3-Aminopyrrolidin-1-yl)methyl)benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
4-((3-Aminopyrrolidin-1-yl)methyl)benzonitrile hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-((3-Aminopyrrolidin-1-yl)methyl)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound plays a crucial role in its biological activity by interacting with enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-((3-Aminopyrrolidin-1-yl)methyl)benzonitrile hydrochloride can be compared with other similar compounds, such as:
4-((3-Aminopyrrolidin-1-yl)methyl)benzonitrile: The non-hydrochloride form of the compound.
4-((3-Aminopyrrolidin-1-yl)methyl)benzamide: A structurally similar compound with an amide group instead of a nitrile group.
4-((3-Aminopyrrolidin-1-yl)methyl)benzaldehyde: A compound with an aldehyde group instead of a nitrile group. The uniqueness of this compound lies in its specific chemical structure and the presence of the hydrochloride group, which can influence its solubility and reactivity.
Eigenschaften
Molekularformel |
C12H16ClN3 |
---|---|
Molekulargewicht |
237.73 g/mol |
IUPAC-Name |
4-[(3-aminopyrrolidin-1-yl)methyl]benzonitrile;hydrochloride |
InChI |
InChI=1S/C12H15N3.ClH/c13-7-10-1-3-11(4-2-10)8-15-6-5-12(14)9-15;/h1-4,12H,5-6,8-9,14H2;1H |
InChI-Schlüssel |
QMXCJWXLLWCMRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1N)CC2=CC=C(C=C2)C#N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.